Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
Description
Key Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| CAS Registry Number | 139183-91-8 |
| SMILES Notation | COC(=O)C1CCC2=CN=CN2C1 |
| InChI Key | SKHKESZMMHHOIE-UHFFFAOYSA-N |
The SMILES string encodes the bicyclic framework, with the methyl ester substituent (COOCH₃) attached to the tetrahydropyridine ring. The InChI key confirms uniqueness in chemical databases.
Molecular Geometry and Conformational Analysis
The compound features a fused bicyclic system comprising an imidazole ring (positions 1–3) and a 5,6,7,8-tetrahydropyridine ring (positions 5–8). Density functional theory (DFT) calculations suggest that the imidazole ring adopts a planar configuration due to aromaticity, while the tetrahydropyridine ring exists in a chair-like conformation to minimize steric strain.
Key Geometrical Features:
- Bond Lengths : The C=O bond in the ester group measures approximately 1.21 Å, characteristic of carbonyl double bonds. The C-N bonds in the imidazole ring range between 1.31–1.38 Å, consistent with delocalized π-electron density.
- Dihedral Angles : The angle between the imidazole and tetrahydropyridine planes is ~15°, indicating slight puckering to accommodate ring fusion.
Conformational flexibility is limited by the fused structure, though minor torsional adjustments occur at the methyl ester group.
Crystallographic Data and X-ray Diffraction Studies
While explicit crystallographic data for this compound are not publicly available, X-ray diffraction (XRD) principles applied to analogous imidazo[1,5-a]pyridines provide insights. XRD relies on Bragg’s law ($$n\lambda = 2d\sin\theta$$) to determine atomic spacing ($$d$$) and lattice parameters.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKESZMMHHOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CN=CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441004 | |
| Record name | Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139183-91-8 | |
| Record name | Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated ester in the presence of a base, followed by cyclization to form the imidazo-pyridine ring system.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazo-pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted imidazo-pyridine derivatives with new functional groups.
Scientific Research Applications
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural, synthetic, and functional differences between the target compound and related derivatives:
Key Comparative Insights
Structural Variations: The position of the ester group (e.g., 6-carboxylate vs. 2-carboxylate) and ring fusion type (imidazo[1,5-a] vs. [1,2-a]) critically influence reactivity and binding interactions. For instance, imidazo[1,5-a]pyridine derivatives exhibit distinct conformational flexibility compared to [1,2-a]-fused analogs, impacting their pharmacological profiles . Substituent effects: Methyl or ethyl esters at position 6 (as in the target compound) vs.
Synthetic Complexity :
- The target compound’s synthesis is less complex compared to quinazoline hybrids (e.g., 10t), which require cross-coupling reactions and multi-step functionalization .
- Hydrogenation methods (e.g., Pd/C in ) are common for saturated imidazo derivatives, while triazolo[1,5-a]pyrimidines employ multi-component reactions .
Biological Relevance: The target compound’s derivatives (e.g., 5-(p-cyanophenyl) analog) show high specificity for aldosterone synthase (Ki < 1 nM), surpassing the activity of simpler esters . Quinazoline-imidazo hybrids (e.g., 10t) demonstrate broader applications in kinase inhibition due to extended π-conjugation and aryl substituents .
Physicochemical Properties :
Biological Activity
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of the Compound
This compound features a fused imidazo-pyridine ring system. Its molecular structure allows it to interact with various biological targets, particularly G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling pathways.
Target of Action
The primary target for this compound is GPCRs. Similar compounds have been documented to inhibit G protein-mediated signaling pathways. This inhibition can lead to significant physiological effects such as modulation of neurotransmitter release and regulation of metabolic processes.
Mode of Action
The compound's interaction with GPCRs may disrupt normal signaling cascades. This disruption can influence various intracellular events leading to alterations in cellular functions. For instance, compounds that inhibit GPCR signaling can affect processes like insulin-stimulated glucose transport and platelet aggregation.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption.
- Distribution : Capable of crossing the blood-brain barrier.
- Metabolism : Undergoes metabolic transformations that can enhance or diminish its biological activity.
- Excretion : Primarily eliminated through renal pathways.
These properties suggest that the compound could be effective in treating central nervous system disorders as well as peripheral conditions.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. Studies have shown efficacy against various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways within the pathogens .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinase activity critical for cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells by modulating apoptotic signaling pathways .
Case Studies
Q & A
Basic: What are the common synthetic routes for Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate?
Answer:
The compound is typically synthesized via catalytic hydrogenation of its unsaturated precursor. For example, ethyl imidazo[1,2-a]pyridine-2-carboxylate can be reduced under H₂ (5 bar pressure) using Pd/C in a solvent system (THF/ethanol/acetic acid), yielding the tetrahydro derivative with >85% efficiency . Adjustments for the methyl ester variant may involve substituting ethyl with methyl groups during esterification. Cyclization strategies using POCl₃ or formic acid, as seen in related tetrahydroimidazo[1,5-a]pyridine syntheses, are also applicable .
Basic: What spectroscopic and analytical methods confirm the structure of this compound?
Answer:
Key characterization techniques include:
- ¹H/¹³C NMR : To identify proton environments (e.g., methyl ester at δ ~3.9–4.2 ppm, tetrahydro ring protons at δ ~1.8–3.0 ppm) and carbon types .
- HRMS (ESI) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 195 for ethyl analogs; methyl variants require recalibration) .
- IR Spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and absence of imine bonds (if hydrogenated) .
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
Enantioselective synthesis requires chiral catalysts or resolving agents. For example, (R)-enantiomers of related tetrahydroimidazo[1,5-a]pyridines achieve >97% enantiomeric excess (ee) via asymmetric hydrogenation with Rh or Ru catalysts . For methyl esters, chiral HPLC or enzymatic resolution (e.g., lipases) can isolate desired enantiomers. Monitor ee via polarimetry or chiral stationary-phase HPLC .
Advanced: What mechanistic insights govern catalytic hydrogenation of the imidazo[1,5-a]pyridine core?
Answer:
Hydrogenation proceeds via adsorption of the unsaturated ring onto Pd/C, followed by sequential H₂ addition. Key factors:
- Solvent polarity : Polar solvents (e.g., ethanol) enhance H₂ solubility and reaction rates .
- Acid additives : Acetic acid protonates the imidazole nitrogen, preventing catalyst poisoning .
- Temperature/pressure : Higher pressures (5–10 bar H₂) and moderate temperatures (25–50°C) favor complete reduction without over-hydrogenation .
Advanced: How are data contradictions resolved in NMR characterization (e.g., unexpected peaks)?
Answer:
Contradictions often arise from:
- Tautomerism : The tetrahydroimidazo ring may exhibit keto-enol tautomerism, shifting proton signals. Use DMSO-d₆ to stabilize tautomers .
- Impurities : Side products (e.g., partial hydrogenation) are identified via 2D NMR (COSY, HSQC) and compared to synthetic intermediates .
- Dynamic effects : Variable-temperature NMR (e.g., −40°C to 25°C) resolves overlapping peaks caused by conformational exchange .
Basic: What is the role of this compound in medicinal chemistry research?
Answer:
It serves as a key intermediate in developing enzyme inhibitors (e.g., dihydroorotate dehydrogenase (DHODH) inhibitors for oncology) . The ester group allows facile derivatization into carboxamides or acids via hydrolysis, enabling structure-activity relationship (SAR) studies .
Advanced: How can low yields in multi-step syntheses be troubleshooted?
Answer:
- Intermediate purification : Column chromatography (silica gel, eluting with 2–10% methanol/DCM) removes byproducts early .
- Coupling reactions : Use HATU/DIPEA for efficient amide bond formation; pre-activate carboxylates to avoid competing side reactions .
- Scale-up adjustments : Replace batch hydrogenation with flow reactors to maintain consistent H₂ exposure and reduce decomposition .
Advanced: What strategies stabilize the compound during storage and reactions?
Answer:
- Storage : Store under inert gas (N₂/Ar) at −20°C in anhydrous DCM or THF to prevent ester hydrolysis .
- In situ derivatization : Convert the methyl ester to stable amides or salts immediately post-synthesis .
- Lyophilization : For aqueous solutions, lyophilize to a stable powder, avoiding prolonged exposure to moisture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
